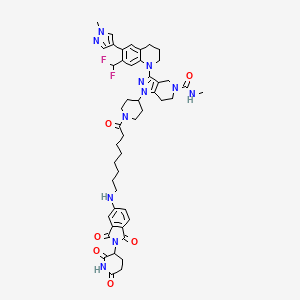

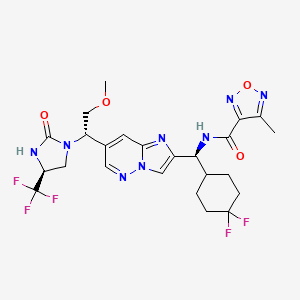

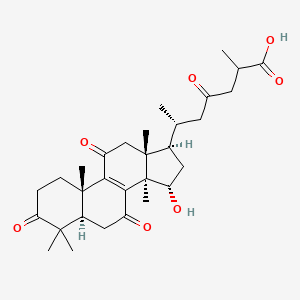

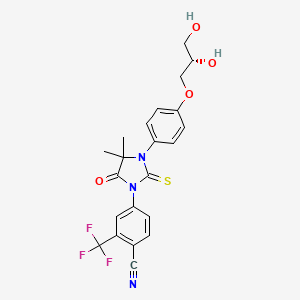

![molecular formula C48H44ClFN8O11 B8201647 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide](/img/structure/B8201647.png)

4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

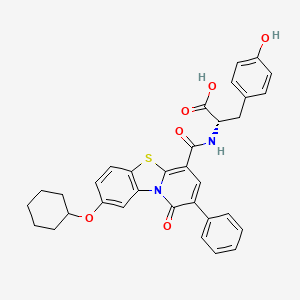

JB170 is a potent and highly specific degrader of AURORA-A kinase, mediated by proteolysis-targeting chimera (PROTAC) technology. This compound is designed to selectively target and degrade AURORA-A kinase, a protein involved in cell cycle regulation and cancer progression. JB170 achieves its specificity by linking Alisertib, an AURORA-A inhibitor, to the Cereblon-binding molecule Thalidomide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JB170 involves the conjugation of Alisertib to Thalidomide through a linker. The process typically includes the following steps:

Activation of Alisertib: Alisertib is modified to introduce a reactive group that can form a stable bond with the linker.

Linker Attachment: A bifunctional linker is attached to the activated Alisertib. This linker is designed to connect Alisertib to Thalidomide without affecting their biological activities.

Conjugation to Thalidomide: The linker-Alisertib conjugate is then reacted with Thalidomide to form JB170.

Industrial Production Methods

Industrial production of JB170 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch Reactors: For controlled reaction conditions and scalability.

Purification Techniques: Such as chromatography to isolate JB170 from reaction by-products.

Quality Control: Rigorous testing to ensure the compound meets purity and potency specifications.

Analyse Chemischer Reaktionen

Types of Reactions

JB170 primarily undergoes:

Binding Reactions: It binds selectively to AURORA-A kinase and Cereblon.

Proteolysis: Induces the degradation of AURORA-A kinase via the ubiquitin-proteasome pathway.

Common Reagents and Conditions

Reagents: Alisertib, Thalidomide, bifunctional linkers, and solvents like dimethyl sulfoxide (DMSO).

Conditions: Mild to moderate temperatures, controlled pH, and specific catalysts to facilitate conjugation reactions.

Major Products

The primary product of JB170’s reactions is the degradation of AURORA-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemistry

Chemical Biology: JB170 is used to study the role of AURORA-A kinase in cell cycle regulation and cancer biology.

Biology

Cell Cycle Studies: It helps in understanding the mechanisms of cell cycle arrest and the role of AURORA-A kinase in cell division.

Cancer Research: JB170 is a valuable tool for investigating the therapeutic potential of targeting AURORA-A kinase in various cancers.

Medicine

Drug Development: JB170 serves as a lead compound for developing new cancer therapies targeting AURORA-A kinase.

Therapeutic Research: It is used in preclinical studies to evaluate its efficacy and safety as a potential cancer treatment.

Industry

Pharmaceuticals: JB170 is explored for its potential use in developing targeted cancer therapies.

Biotechnology: It is used in the development of PROTAC-based therapeutic strategies.

Wirkmechanismus

JB170 exerts its effects through the following mechanism:

Binding to AURORA-A Kinase: JB170 binds selectively to AURORA-A kinase, inhibiting its activity.

Recruitment to Cereblon: The Thalidomide moiety of JB170 binds to Cereblon, a component of the E3 ubiquitin ligase complex.

Ubiquitination and Degradation: This binding facilitates the ubiquitination of AURORA-A kinase, marking it for degradation by the proteasome.

Cell Cycle Arrest and Apoptosis: The degradation of AURORA-A kinase leads to cell cycle arrest in the S-phase and induces apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alisertib: An AURORA-A kinase inhibitor used in cancer research.

Thalidomide: A Cereblon-binding molecule used in PROTAC technology.

Other PROTACs: Compounds like ARV-825 and dBET1, which target different proteins for degradation.

Uniqueness of JB170

Selectivity: JB170 shows high selectivity for AURORA-A kinase over AURORA-B kinase, making it a more targeted therapeutic option

Potency: It has a low DC50 value, indicating high potency in degrading AURORA-A kinase.

Mechanism: The use of PROTAC technology allows for targeted protein degradation, offering a novel approach compared to traditional inhibitors.

JB170 represents a significant advancement in targeted cancer therapy, providing a powerful tool for both research and potential clinical applications.

Eigenschaften

IUPAC Name |

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNPXCQINZRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44ClFN8O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

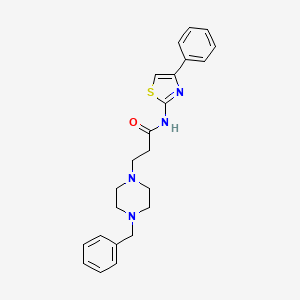

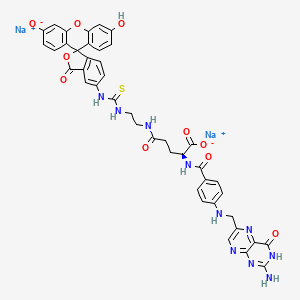

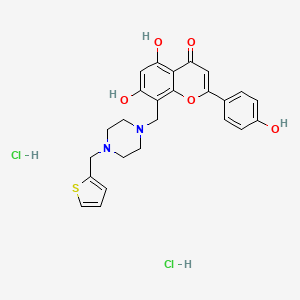

![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)